molecular formula C6H11F2NO B2744911 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol CAS No. 848414-03-9

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Cat. No.: B2744911
CAS No.: 848414-03-9
M. Wt: 151.157
InChI Key: WPUZOENUSBZVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (CAS 848414-03-9) is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol. This pyrrolidine-based scaffold serves as a valuable building block in synthetic and medicinal chemistry for constructing complex organic molecules and pharmaceuticals . Its structure, featuring a pyrrolidine ring and difluoroethanol moiety, allows it to be investigated for potential bioactive properties and its capacity to interact with biological macromolecules . The presence of the fluorine atoms is a critical feature, as it can enhance the molecule's metabolic stability and its ability to form specific hydrogen bonds, which may modulate enzyme activities . Research into this compound and its analogues spans multiple disciplines. In chemistry, it is utilized as a key intermediate in synthesis . In biology and medicine, its potential is being explored for therapeutic effects in drug development programs targeting specific biological pathways . Related structural motifs have been identified in patented compounds, such as A2A receptor antagonists, highlighting the interest in this chemotype for developing new therapeutic agents . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. For lab use only.

Properties

IUPAC Name

2,2-difluoro-2-pyrrolidin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZOENUSBZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848414-03-9
Record name 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol typically involves the reaction of pyrrolidine derivatives with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ethanol group may also contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol with analogs sharing key structural motifs (fluorinated heterocycles, alcohol substituents) from the evidence.

N-(2,4-Difluorophenyl)pyrrolidin-2-one-4-carboxylic acid

Structure: Pyrrolidinone (lactam) ring with a 2,4-difluorophenyl group and carboxylic acid at position 4. Key Differences:

  • Ring Type: Pyrrolidinone (oxidized pyrrolidine) vs. pyrrolidine.
  • Substituents: Carboxylic acid and aryl fluorine vs. ethanol and alkyl fluorine. Implications:
  • Carboxylic acid groups increase hydrophilicity, contrasting with the ethanol group’s moderate polarity .

(2,5-Difluoropyridin-3-yl)methanol

Structure: Pyridine ring with fluorine at positions 2 and 5, and a methanol group at position 3. Key Differences:

  • Aromaticity: Pyridine (aromatic) vs. pyrrolidine (non-aromatic).
  • Fluorine Placement : Adjacent fluorines on pyridine vs. geminal fluorines on pyrrolidine.
    Implications :
  • Aromatic pyridine rings exhibit stronger π-π interactions, useful in kinase inhibitor scaffolds.
  • Geminal difluoro groups in pyrrolidine may confer greater steric and electronic effects, altering conformational flexibility .

2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol

Structure: Complex fused pyrrolo-pyrimidine core with trifluoromethylphenoxy, chloro-pyridinyl, and ethoxyethanol groups. Key Differences:

  • Core Heterocycle: Fused bicyclic system vs. monocyclic pyrrolidine.
  • Functional Groups: Trifluoromethylphenoxy and chloro-pyridinyl substituents vs. geminal difluoro and ethanol. Implications:
  • The fused heterocycle enhances binding to nucleic acid targets (e.g., kinases, GPCRs).
  • Trifluoromethyl groups improve lipophilicity and metabolic resistance compared to alkyl fluorines .

Data Table: Structural and Functional Comparison

Compound Core Structure Fluorine Substituents Alcohol Group Key Applications/Properties
This compound Pyrrolidine Geminal difluoro (C2) Ethanol (C3) Hypothetical: Drug intermediate
N-(2,4-Difluorophenyl)pyrrolidin-2-one-4-carboxylic acid Pyrrolidinone Aryl difluoro (C2, C4) None Potential protease inhibitor
(2,5-Difluoropyridin-3-yl)methanol Pyridine Vicinal difluoro (C2, C5) Methanol (C3) Kinase inhibitor scaffold
2-{2-[4-(...)ethoxy}ethanol Pyrrolo-pyrimidine Trifluoromethylphenoxy Ethoxyethanol Nucleic acid-targeted therapeutics

Research Findings and Implications

  • Fluorine Positioning : Geminal difluoro groups (as in the target compound) induce strong electron-withdrawing effects and conformational rigidity, which may enhance metabolic stability but reduce solubility compared to aryl fluorinated analogs .
  • Alcohol vs. Carboxylic Acid: Ethanol groups offer moderate polarity suitable for blood-brain barrier penetration, whereas carboxylic acids improve aqueous solubility but limit membrane permeability .
  • Heterocycle Choice: Non-aromatic pyrrolidines are less likely to engage in off-target π-stacking but may lack the binding affinity of aromatic systems like pyridine or pyrrolo-pyrimidine .

Biological Activity

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (CAS No. 848414-03-9) is a fluorinated pyrrolidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of two fluorine atoms and an ethanol group, enhances its biological activity and makes it a valuable compound for further investigation.

The synthesis of this compound typically involves several key reactions:

  • Oxidation : This compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate.
  • Reduction : It can be reduced to form alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The fluorine atoms can undergo nucleophilic substitution, leading to various derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The ethanol group contributes to its solubility and bioavailability, facilitating transport within biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibiting nSMase2 could have therapeutic implications in conditions like Alzheimer's disease due to its role in exosome release from the brain .

Study on nSMase2 Inhibition

A study explored the structure-activity relationship (SAR) of 70 analogues of compounds similar to this compound. The results demonstrated that certain derivatives exhibited significant inhibition of nSMase2 with favorable pharmacokinetic properties, suggesting that modifications to the pyrrolidine structure can enhance biological activity .

Antimicrobial Testing

In another investigation, this compound was tested against a panel of bacterial pathogens. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity. These findings support its potential application in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityKey Features
2,2-Difluoro-2-pyrrolidin-3-yl-methanolModerate enzyme inhibitionLacks ethanol group
2,2-Difluoro-2-pyrrolidin-3-yl-propanolEnhanced lipophilicityLonger alkyl chain
2,2-Difluoro-2-pyrrolidin-3-yl-butanolPotentially increased hydrophobicityEven longer alkyl chain

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a pyrrolidine derivative reacts with a difluoroethylating agent (e.g., 2,2-difluoroethyl halides) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the pyrrolidine nitrogen, enhancing reactivity. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 60–80°C for 12–24 hours. Yield optimization requires strict anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Stereochemistry : Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration if suitable crystals are obtained.
  • Purity : Nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) validate molecular structure, while gas chromatography (GC) or HPLC with UV detection quantifies impurities. Fluorine-specific NMR (¹⁹F) is critical for assessing fluorination efficiency .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask or chromatographic methods (e.g., reversed-phase HPLC). The difluoro group reduces polarity compared to non-fluorinated analogs.
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using UV-spectroscopy or nephelometry.
  • Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve stereocontrol?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., palladium or nickel) enables enantioselective difluoroethylation. Kinetic resolution via enzymatic catalysis (e.g., lipases or esterases) is also viable. Recent studies report >90% enantiomeric excess (ee) using Rhodium-(R)-DTBM-SEGPHOS complexes in THF at -20°C .

Q. What strategies address low yields in large-scale synthesis of fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Process Optimization : Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce reaction time.
  • Solvent Selection : Switch to greener solvents (e.g., 2-methyltetrahydrofuran) to improve solubility and facilitate purification.
  • Catalyst Recycling : Immobilize metal catalysts on silica or polymer supports to reduce costs and waste .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated ethanol derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time, and compound concentrations).
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out structural misassignment.
  • Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to reconcile discrepancies in IC₅₀ or binding affinity data .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Run GROMACS or AMBER simulations to assess stability of ligand-target complexes over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate binding free energies to compare fluorinated vs. non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.